[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate
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Overview
Description
[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate is a complex organic compound with unique structural features. This compound is characterized by the presence of a sulfonyl group, a carbamate group, and a trideuterio(113C)methyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the sulfonylpropylidene intermediate, followed by the introduction of the carbamate group. The final step involves the incorporation of the trideuterio(113C)methyl group under specific reaction conditions, such as controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The methyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted methyl derivatives. These products have various applications in chemical synthesis and industrial processes.
Scientific Research Applications
[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate involves its interaction with specific molecular targets and pathways. The sulfonyl and carbamate groups play a key role in binding to target molecules, while the trideuterio(113C)methyl group enhances the stability and reactivity of the compound. These interactions can lead to various biochemical and physiological effects, making it a valuable compound for research and development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl and carbamate derivatives, such as:
- [(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate
- [(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-ethylcarbamate
Uniqueness
[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate is unique due to the presence of the trideuterio(113C)methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
1261170-76-6 |
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Molecular Formula |
C7H14N2O4S |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate |
InChI |
InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-/i3+1D3,6+1 |
InChI Key |
YRRKLBAKDXSTNC-ZBTVZLOQSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N[13C](=O)O/N=C\C(C)(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)S(=O)(=O)C |
Origin of Product |
United States |
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